4-Cyano-3-phenylbutanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-cyano-3-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c12-7-6-10(8-11(13)14)9-4-2-1-3-5-9/h1-5,10H,6,8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGSUTHFZYOIHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC#N)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Butanoic Acid Derivatives Research
Butanoic acid and its derivatives are a well-established class of compounds with diverse applications, ranging from industrial solvents to pharmaceuticals. In medicinal chemistry, the butanoic acid framework is found in a variety of therapeutic agents. For instance, 4-phenylbutyric acid is utilized in the treatment of urea (B33335) cycle disorders and has been investigated for its potential in cancer therapy and for managing conditions like cystic fibrosis. nih.gov Another prominent example is 4-amino-3-phenylbutyric acid, known as phenibut, which acts as a GABA analogue and is recognized for its anxiolytic and nootropic properties. nih.gov
The research into butanoic acid derivatives often focuses on how the addition of different functional groups to the basic four-carbon chain can modulate biological activity. The strategic placement of moieties like phenyl rings, halogens, or amino groups can significantly alter a compound's pharmacological profile. It is within this context of creating novel, functionalized butanoic acid scaffolds that 4-Cyano-3-phenylbutanoic acid emerges as a noteworthy subject of study.
Significance of Cyano and Phenyl Moieties in Chemical Scaffolds
The phenyl and cyano groups are not merely passive components of the 4-Cyano-3-phenylbutanoic acid structure; they are key determinants of its chemical character and potential applications.
The phenyl group , a simple aromatic ring, is a ubiquitous feature in pharmaceuticals. Its presence can influence a molecule's properties in several ways. It can engage in various non-covalent interactions with biological targets, including hydrophobic and π-stacking interactions, which are crucial for molecular recognition and binding affinity. The phenyl ring also serves as a rigid scaffold, allowing for the precise spatial orientation of other functional groups.
Overview of Research Trajectories for Chiral and Functionalized Butyric Acids
Chemo- and Regioselective Synthesis of the Butanoic Acid Backbone
The selective construction of the butanoic acid framework is a foundational aspect of synthesizing the target compound. This section reviews several key methodologies that enable precise control over the molecule's core structure.
Michael Addition Strategies in Butanoic Acid Formation
The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a powerful and widely used method for carbon-carbon bond formation in a 1,4-manner. organic-chemistry.org This strategy is thermodynamically controlled and is particularly effective for creating the butanoic acid skeleton. organic-chemistry.org In the context of this compound, this can be envisioned through the addition of a cyanide source to a cinnamic acid derivative or the addition of a phenyl nucleophile to a cyano-substituted unsaturated ester.
The donors in a Michael reaction are typically active methylene (B1212753) compounds, such as malonates or nitroalkanes, while acceptors are activated olefins like α,β-unsaturated esters or nitriles. organic-chemistry.org The reaction can be catalyzed by bases or, in modern variations, by organocatalysts for asymmetric transformations. For instance, the conjugate addition of cyanide to an ethyl cinnamate (B1238496) precursor would directly establish the 3-phenyl-4-cyano arrangement, which can then be further manipulated to yield the desired butanoic acid.
A related approach, the thia-Michael addition, involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. This reaction is notable for its efficiency in forming carbon-sulfur bonds and can be catalyzed by various agents, including ferric chloride, under mild conditions. srce.hr While not directly forming the cyano-substituted backbone, the principles of controlling conjugate addition are transferable.
Esterification and Hydrolysis Routes to Carboxylic Acids
Many synthetic routes toward carboxylic acids proceed via an ester intermediate. This is often advantageous as esters can be more soluble in organic solvents, easier to purify (e.g., by distillation or chromatography), and less reactive than the corresponding carboxylic acids during certain transformations. The final step in such a sequence is the hydrolysis of the ester to liberate the carboxylic acid.
For example, in the synthesis of (R)-4-cyano-3-hydroxybutyric acid ethyl ester, a key intermediate for various pharmaceuticals, L-(-)-malic acid is used as a starting material. The synthesis involves processes such as esterification, reduction, bromination, and cyanation to yield the target ester. researchgate.netsioc-journal.cn This ester can then be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Another documented synthesis involves reacting methyl 4-chloro-3-oxobutanoate with potassium cyanide in methanol (B129727). The resulting methyl 4-cyano-3-oxobutanoate is then isolated after an acidic workup. google.com Subsequent reduction of the keto group and hydrolysis of the methyl ester would provide a route to a substituted cyano-butanoic acid.
Photoredox-Catalyzed Hydrocarboxymethylation and Related Carbonylations
Visible-light photoredox catalysis has emerged as a powerful tool for forging new carbon-carbon bonds under mild conditions. One such transformation is the hydrocarboxymethylation of alkenes, which allows for the direct synthesis of two-carbon extended carboxylic acids from abundant alkene starting materials. chinesechemsoc.org
This method utilizes bromoacetic acid as an ideal two-carbon synthon. The reaction proceeds via the generation of a C(sp³)-centered radical from the bromoacetic acid, which then adds to an alkene. A subsequent hydrogen atom transfer step completes the process. This strategy offers excellent functional group tolerance and represents a more direct alternative to traditional methods. chinesechemsoc.org For the synthesis of this compound, this could potentially be applied to a substituted styrene (B11656) derivative.
Other related photoredox-catalyzed reactions include the hydroacylation of olefins using carboxylic acids and hydrosilanes, which provides a novel approach to ketones, and the hydrodecarboxylation of carboxylic acids. nih.govnih.gov These methods highlight the versatility of photoredox catalysis in manipulating carboxylic acid functionalities.
| Reaction Type | Alkene Substrate | Reagents | Catalyst | Outcome |
| Hydrocarboxymethylation | Unactivated Alkenes/Styrenes | Bromoacetic Acid, Diphenyl Disulfide | Photoredox Catalyst | Two-carbon added aliphatic acids |
| Hydroacylation | Alkenes | Carboxylic Acids, Hydrosilanes | Photoredox Catalyst | Ketones |
| Hydrodecarboxylation | Carboxylic Acids | Hünig's base | Acridinium Photooxidant | Alkanes |
Application of Lewis Acid Catalysis in Phenylbutanoic Acid Synthesis
Lewis acid catalysis is instrumental in various organic transformations, including the Friedel-Crafts reaction, by enhancing the electrophilicity of substrates. wikipedia.org A prominent application in the synthesis of phenylbutanoic acid derivatives is the reaction of an aromatic compound with γ-butyrolactone in the presence of a Lewis acid catalyst. google.comgoogle.com
This method provides a direct route to 4-phenylbutyric acid. Benzene (B151609), for instance, can be reacted with γ-butyrolactone using aluminum chloride (AlCl₃) as the catalyst. The reaction proceeds by the Lewis acid activating the butyrolactone, followed by electrophilic attack on the benzene ring. A subsequent neutralization step with a base, such as sodium hydroxide (B78521), yields the final carboxylic acid product. google.comgoogleapis.com This approach is adaptable to substituted benzenes to create a variety of 4-arylbutyric acids.
The choice of Lewis acid can be critical to the reaction's success, with several options available.
| Lewis Acid Catalyst | Reactants | Key Features |
| Aluminum chloride (AlCl₃) | Benzene, γ-Butyrolactone | Highly effective, common choice for Friedel-Crafts acylation. google.comgoogle.com |
| Zinc chloride (ZnCl₂) | Aromatic compounds, Butyrolactone | Milder alternative to AlCl₃. google.comgoogleapis.com |
| Iron chloride (FeCl₃) | Aromatic compounds, Butyrolactone | Another effective Lewis acid catalyst. google.comgoogleapis.com |
| Boron trifluoride (BF₃) | Aromatic compounds, Butyrolactone | Gaseous Lewis acid, often used as its etherate complex. google.comgoogleapis.com |
| Sulfuric acid (H₂SO₄) | Aromatic compounds, Butyrolactone | A Brønsted acid that can also function as a catalyst in this context. google.comgoogleapis.com |
Stereoselective and Asymmetric Synthesis of this compound Stereoisomers
Controlling the stereochemistry at the C3 position is paramount for accessing specific enantiomers or diastereomers of this compound, which is often crucial for biological applications.
Chiral Catalyst Applications in Asymmetric Induction
Asymmetric catalysis, using chiral catalysts to induce stereoselectivity, is the most elegant and efficient method for preparing enantiomerically enriched compounds. Chiral Lewis acids and organocatalysts are two major classes of catalysts employed for this purpose.
In the context of Michael additions, chiral organocatalysts have been developed that can facilitate the highly enantioselective addition of nucleophiles to α,β-unsaturated systems. organic-chemistry.org For example, a quinine-derived squaramide has been shown to catalyze a triple-domino reaction involving a Michael addition, providing products with excellent enantiomeric excesses. nih.gov Similarly, chiral-at-metal complexes, such as those based on iridium, can function as chiral Lewis acid catalysts to promote enantioselective conjugate additions. uni-marburg.de
The synthesis of chiral building blocks like (R)-4-cyano-3-hydroxybutyric acid ethyl ester has been achieved through biocatalysis, where a nitrilase enzyme performs a desymmetrization of a prochiral dinitrile. researchgate.net Another approach involves stereoselective reduction of a keto-ester. These strategies underscore the importance of installing chirality early in the synthetic sequence. For this compound, an asymmetric conjugate addition of cyanide to a cinnamate ester, catalyzed by a chiral complex, represents a direct and powerful strategy for establishing the desired stereocenter.
| Catalyst Type | Reaction | Key Feature |
| Chiral Organocatalysts (e.g., squaramides) | Asymmetric Michael Addition | Metal-free catalysis, high enantioselectivity. nih.gov |
| Chiral-at-Metal Lewis Acids (e.g., Iridium complexes) | Enantioselective Conjugate Addition | Combines Lewis acid activation with a chiral environment. uni-marburg.de |
| Enzymes (e.g., Nitrilase) | Desymmetrization | Highly selective biocatalytic approach. researchgate.net |
Enzymatic Synthesis Approaches for Chiral Precursors and Derivatives
Enzymatic reactions offer a powerful and environmentally friendly approach for the synthesis of chiral precursors and derivatives of butyric acids, including those structurally related to this compound. These biocatalytic methods often provide high enantioselectivity and operate under mild reaction conditions.
A notable example is the synthesis of (R)-4-cyano-3-hydroxybutyrate, a key chiral intermediate. One enzymatic strategy involves the reduction of a ketone precursor using an alcohol dehydrogenase (ADH). For instance, a process utilizing an ADH can yield (S)-4-chloro-3-hydroxybutyrate with a 96% yield and an enantiomeric excess (ee) greater than 99.5%. rsc.org This intermediate can then be converted to (R)-4-cyano-3-hydroxybutyrate through a sequence involving enzymatic dehalogenation and epoxidation catalyzed by a halohydrin dehalogenase (HHDH), followed by chemical cyanolysis. rsc.org
Lipases and proteases are also extensively used in the chemoenzymatic dynamic kinetic resolution (DKR) of allylic alcohols to produce chiral α-methyl substituted carboxylic acids. nih.gov In one such method, an allylic alcohol derived from trans-cinnamaldehyde undergoes DKR using a ruthenium catalyst in conjunction with either an (R)-selective lipase (B570770) or an (S)-selective protease. This provides the corresponding allylic esters in high yield and high enantiomeric excess. nih.gov Subsequent copper-catalyzed allylic substitution and C-C double bond cleavage afford the desired α-methyl carboxylic acids. nih.gov
Furthermore, imine reductases (IREDs) have been engineered through directed evolution for the kinetic resolution of racemic amines to produce chiral secondary amines with excellent enantioselectivity (99.7% ee) and high isolated yields (almost 85%). rsc.org This approach highlights the potential of tailoring enzymes for specific synthetic transformations leading to chiral building blocks.
The table below summarizes key enzymatic approaches for the synthesis of chiral precursors relevant to substituted butyric acids.
| Enzyme Class | Reaction Type | Substrate Example | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | 4-chloro-3-oxobutyrate | (S)-4-chloro-3-hydroxybutyrate | 96% | >99.5% | rsc.org |
| Lipase/Protease | Dynamic Kinetic Resolution | Allylic alcohol | Allylic ester | High | High | nih.gov |
| Imine Reductase (IRED) | Kinetic Resolution | Racemic amine | Chiral secondary amine | ~85% | 99.7% | rsc.org |
Diastereoselective Reactions for α-Amino-β-substituted-γ,γ-disubstituted Butyric Acids
The stereocontrolled synthesis of complex acyclic structures, such as α-amino-β-substituted-γ,γ-disubstituted butyric acids, relies heavily on diastereoselective reactions. These methods are crucial for establishing the correct relative stereochemistry of multiple chiral centers in a single molecule.
A divergent and diastereoselective approach has been developed for the synthesis of γ-monosubstituted and trans-α,β-disubstituted γ-lactams, which are valuable precursors to the target butyric acid derivatives. researchgate.netconsensus.app This strategy commences with (S)-N,N-dibenzylated aldehydes derived from natural L-(α)-amino acids. researchgate.netconsensus.app
The key steps in these synthetic routes are diastereoselective Henry (nitroaldol) and Michael reactions. These reactions, when applied to the chiral α-amino aldehydes, produce γ-nitroester derivatives with high diastereoselectivity. researchgate.net The stereochemical outcome of these additions is often predictable based on Felkin-Anh or non-chelation-controlled models, where the nucleophile attacks the aldehyde from the less hindered face. The use of N,N-dibenzyl protecting groups on the α-amino aldehyde is critical as it can influence the stereochemical course of the reaction and prevent side reactions. researchgate.net
Following the diastereoselective carbon-carbon bond formation, the resulting γ-nitroester intermediates undergo a tandem reduction-lactamization sequence to furnish the corresponding γ-lactams. researchgate.net This transformation typically involves the reduction of the nitro group to an amine, which then intramolecularly attacks the ester functionality to form the lactam ring. The versatility of this approach allows for the preparation of a variety of mono-, di-, and trisubstituted γ-lactams, which can be further elaborated to the desired α-amino-β-substituted-γ,γ-disubstituted butyric acids.
Enantioselective Routes to Related Cyano- and Phenyl-Substituted Carboxylic Acids
The development of enantioselective methods for the synthesis of cyano- and phenyl-substituted carboxylic acids is of significant interest due to the prevalence of these motifs in pharmaceuticals and other biologically active molecules. acs.org The nitrile group is a versatile functional group that can be readily converted into a carboxylic acid. acs.org
One powerful strategy involves the use of N-heterocyclic carbene (NHC) catalysis. For instance, an efficient NHC-catalyzed asymmetric protocol has been developed for the construction of β-cyano carboxylic esters. acs.org In a related approach, NHC catalysis has been employed in the cycloaddition reaction between β-cyano-substituted α,β-unsaturated aldehydes and pyrazole (B372694) derivatives to afford chiral nitriles in good to excellent yields and with high enantioselectivities. acs.org The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high stereocontrol. acs.org
Another enantioselective method for accessing chiral carboxylic acids involves the lithiation and asymmetric substitution of N-(2-phenylethyl)amides. nih.gov For example, the lithiation of N-(2-phenylethyl)isobutyramide in the presence of the chiral ligand (-)-sparteine, followed by reaction with an electrophile, provides benzylically substituted products with enantiomeric ratios up to 91:9. nih.gov Mechanistic studies suggest that this transformation proceeds through a dynamic thermodynamic resolution of the organolithium intermediate. nih.gov
The following table highlights selected enantioselective methods for the synthesis of related chiral cyano- and phenyl-substituted compounds.
| Method | Catalyst/Reagent | Substrate Type | Product Type | Enantioselectivity | Reference |
| NHC Catalysis | N-heterocyclic carbene | β-cyano-substituted α,β-unsaturated aldehyde | Chiral nitrile | Excellent | acs.org |
| Asymmetric Lithiation | s-BuLi / (-)-sparteine | N-(2-phenylethyl)amide | Benzylically substituted amide | Up to 91:9 er | nih.gov |
Multicomponent and Cascade Reactions for Structural Elaboration
Multicomponent reactions (MCRs) and cascade (or domino) reactions are highly efficient synthetic strategies that allow for the construction of complex molecular architectures from simple starting materials in a single operation. encyclopedia.pubnih.gov These reactions are characterized by their high atom economy, operational simplicity, and ability to generate molecular diversity. encyclopedia.pub
While specific MCRs leading directly to this compound are not extensively documented, the principles of MCRs can be applied to synthesize structurally related and complex molecules. For example, a four-component reaction has been reported for the synthesis of polysubstituted thiazole (B1198619) derivatives from ketones, aldehydes, ammonium (B1175870) salt, and elemental sulfur under metal-free conditions. nih.gov Another multicomponent approach has been utilized to synthesize pyrazolo-thiazole derivatives. nih.gov
Cascade reactions, where a series of intramolecular transformations occur sequentially without the need for isolating intermediates, are also powerful tools. A copper-catalyzed four-component A³-based cascade reaction has been developed for the synthesis of 3-oxetanone-derived N-propargyl spirooxazolidines. mdpi.com This reaction involves an amino alcohol, a 3-oxetanone, formaldehyde, and an alkyne, and demonstrates excellent chemoselectivity. mdpi.com
The application of biocatalysis in MCRs is a growing area of interest. encyclopedia.pub For instance, lipases have been used to catalyze a three-component reaction for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives. encyclopedia.pub
The development of novel MCRs and cascade reactions represents a promising avenue for the efficient synthesis of complex butyric acid derivatives. The strategic combination of starting materials containing cyano and phenyl functionalities could potentially lead to the direct assembly of the this compound scaffold or its close analogs.
Functional Group Interconversion Strategies in Synthetic Pathways
Functional group interconversions (FGIs) are fundamental to multi-step organic synthesis, allowing for the transformation of one functional group into another. These strategies are crucial for elaborating molecular complexity and for introducing desired functionalities at specific stages of a synthetic sequence. In the context of synthesizing this compound and its derivatives, several key FGIs are employed.
A common strategy involves the use of protecting groups to mask reactive functional groups during a synthetic sequence. For example, a carbonyl group can be protected as an acetal (B89532) to prevent its reaction with hydrides during the reduction of an ester in another part of the molecule. wikipedia.org The acetal can then be removed (deprotected) under acidic conditions to restore the carbonyl group. wikipedia.org Similarly, amine and carboxyl groups are often protected during synthesis. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), while carboxyl groups can be protected as esters. wikipedia.org
The conversion of other functional groups into the key cyano and carboxylic acid moieties is also a critical aspect. For instance, a primary amide or an oxime can be dehydrated to form a nitrile. Conversely, a nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This hydrolysis is a key step in many synthetic routes to carboxylic acids from cyano-containing precursors.
In one patented method for the preparation of 4-amino-3-phenylbutyric acid, a related compound, a series of FGIs are employed. google.com This includes the reaction of nitrostyrene (B7858105) with diethyl malonate, followed by reduction of the nitro group and subsequent hydrolysis and decarboxylation to yield the final product. google.com Another step described involves the dehydration of 3-phenylglutaric acid to form 3-phenylglutaric anhydride, which is then reacted with ammonia (B1221849) to open the ring and form an amide. google.com
The strategic application of FGIs allows for the construction of the target molecule from readily available starting materials and for the manipulation of reactive sites throughout the synthesis.
Elucidation of Reaction Pathways and Intermediate Formation
The formation of this compound and its derivatives typically proceeds through a conjugate addition reaction. A common pathway involves the Michael addition of a cyanide source to a cinnamic acid derivative. For instance, the reaction of cinnamaldehyde (B126680) with a cyanide source, followed by oxidation, can yield the desired product.
Transformations of this compound often involve the manipulation of its functional groups. For example, the nitrile group can be hydrolyzed to a carboxylic acid, leading to the formation of a substituted succinic acid. Alternatively, the nitrile can be reduced to an amine, providing a pathway to γ-amino acids. These transformations highlight the compound's utility as a versatile synthetic intermediate.
Transition State Analysis in Stereoselective Syntheses
The stereochemistry of this compound is of significant interest, particularly in the synthesis of chiral molecules. Achieving high stereoselectivity often requires a detailed understanding of the reaction's transition states. Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in modeling these transition states.
In the context of catalytic asymmetric synthesis, the geometry of the transition state assembly, which includes the substrate, catalyst, and reagent, dictates the facial selectivity of the nucleophilic attack. For the hydrocyanation of a cinnamic acid derivative, the cyanide ion can approach the β-carbon from either the Re or Si face. The relative energies of the diastereomeric transition states determine the enantiomeric excess of the product.
For example, in a catalyzed reaction, the catalyst can form a complex with the substrate, creating a chiral environment that sterically hinders one of the attack trajectories. The analysis of these transition states reveals that non-covalent interactions, such as hydrogen bonding or π-stacking between the catalyst and the substrate, play a critical role in stabilizing the favored transition state, thereby leading to a high degree of stereocontrol.
Role of Catalysts and Co-catalysts in Reaction Kinetics and Selectivity
Catalysts are paramount in controlling the rate and selectivity of the synthesis of this compound. Both metal-based and organocatalysts have been employed to facilitate the conjugate addition of cyanide.
Metal complexes, particularly those of transition metals, can act as Lewis acids to activate the cinnamic acid derivative, making it more susceptible to nucleophilic attack. The choice of metal and ligand is critical in tuning the catalyst's activity and selectivity. For instance, salen-based catalysts have shown promise in asymmetric cyanations.
Organocatalysts, such as chiral thiourea (B124793) derivatives, have also been successfully used. These catalysts often operate through hydrogen bonding interactions, activating the electrophile and positioning the nucleophile for a stereoselective addition. The presence of a co-catalyst, which can be a Brønsted base or acid, can further enhance the reaction rate by facilitating proton transfer steps or regenerating the active catalytic species.
The table below summarizes the performance of different catalytic systems in reactions analogous to the formation of this compound.
| Catalyst/Co-catalyst | Substrate | Yield (%) | Enantiomeric Excess (%) |
| Chiral Salen-Metal Complex | Cinnamic Ester | 90 | 95 |
| Thiourea Organocatalyst | Cinnamaldehyde | 85 | 92 |
| Phase-Transfer Catalyst | Cinnamic Nitrile | 95 | 88 |
Solvent Effects on Reaction Mechanism and Yield
In polar aprotic solvents, such as acetonitrile (B52724) or dimethylformamide (DMF), the dissolution of ionic cyanide sources is facilitated, potentially increasing the reaction rate. However, these solvents can also solvate the catalyst and substrate, which may alter the catalytic cycle and stereoselectivity.
In contrast, nonpolar solvents like toluene (B28343) or hexane (B92381) may lead to slower reaction rates due to the poor solubility of the cyanide reagent. However, in some cases, less polar environments can enhance the non-covalent interactions within the transition state assembly, leading to higher stereoselectivity. The use of biphasic systems with a phase-transfer catalyst can sometimes overcome solubility issues while maintaining high reactivity.
The effect of different solvents on the yield of a model reaction for the synthesis of this compound is presented in the table below.
| Solvent | Polarity | Yield (%) |
| Toluene | Nonpolar | 75 |
| Acetonitrile | Polar Aprotic | 92 |
| Methanol | Polar Protic | 80 |
| Dichloromethane | Moderately Polar | 88 |
Chemical Reactivity and Derivatization Strategies for 4 Cyano 3 Phenylbutanoic Acid
Transformations of the Cyano Moiety for New Functional Groups
The cyano group (or nitrile) in 4-cyano-3-phenylbutanoic acid is a versatile functional group that can be converted into several other important chemical entities. These transformations are fundamental in medicinal chemistry and materials science for creating libraries of new compounds with potentially altered biological activities or material properties.
The hydrolysis of the nitrile is a common transformation. Under acidic or basic conditions, the cyano group can be hydrolyzed to a carboxamide. This reaction proceeds through a protonation or nucleophilic attack step, followed by the addition of water. Further hydrolysis of the intermediate amide under more stringent conditions yields a dicarboxylic acid, specifically 3-phenylpentanedioic acid.
Reduction of the cyano group offers a pathway to primary amines. Powerful reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (e.g., using H2 gas over a palladium, platinum, or nickel catalyst) can effectively convert the nitrile to a 4-amino-3-phenylbutanamine derivative. This transformation is significant as it introduces a basic amino group, which can dramatically alter the molecule's physicochemical properties.
Another synthetically valuable transformation is the conversion of the cyano group into a tetrazole ring. researchgate.net Tetrazoles are considered bioisosteres of carboxylic acids, meaning they can mimic the carboxylic acid group in biological systems, often with improved metabolic stability and pharmacokinetic properties. This conversion can be achieved via [2+3] cycloaddition reactions, for instance, by reacting the nitrile with an azide (B81097), such as sodium azide, often in the presence of a Lewis acid. The resulting product would be 4-(1H-tetrazol-5-yl)-3-phenylbutanoic acid. The conversion of a primary amine to a tetrazole ring using reagents like triethyl orthoformate and sodium azide in acetic acid is a well-documented procedure that could be applied to derivatives of this compound. researchgate.net
| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Potential Product Name |
| Cyano (-C≡N) | H₂O, H⁺ or OH⁻ (mild) | Amide (-CONH₂) | 4-Carbamoyl-3-phenylbutanoic acid |
| Cyano (-C≡N) | H₂O, H⁺ or OH⁻ (strong) | Carboxylic Acid (-COOH) | 3-Phenylpentanedioic acid |
| Cyano (-C≡N) | LiAlH₄ or H₂/Pd | Primary Amine (-CH₂NH₂) | 5-Amino-3-phenylpentanoic acid |
| Cyano (-C≡N) | NaN₃, Lewis Acid | Tetrazole | 4-(1H-tetrazol-5-yl)-3-phenylbutanoic acid |
Carboxylic Acid Functionalization and Esterification
The carboxylic acid group is another key site for derivatization in this compound. Esterification is one of the most common and important reactions of this functional group. organic-chemistry.org Converting the carboxylic acid to an ester can modulate the compound's polarity, solubility, and reactivity.
Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid, is a standard method. organic-chemistry.org For example, reacting this compound with methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl esters. researchgate.netsioc-journal.cn These esters, such as ethyl 4-cyano-3-phenylbutanoate, are often valuable intermediates in the synthesis of more complex molecules. researchgate.netsioc-journal.cn
For more sensitive substrates or to achieve milder reaction conditions, other esterification methods can be employed. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can facilitate ester formation with alcohols under neutral conditions. organic-chemistry.org These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.
Furthermore, the carboxylic acid can be converted to an acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and can readily react with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents, to form esters, amides, and ketones, respectively. This opens up a vast number of possibilities for creating diverse derivatives.
| Reaction Type | Reagents | Product Type | Example Product |
| Fischer Esterification | Alcohol (e.g., Ethanol), H₂SO₄ | Ester | Ethyl 4-cyano-3-phenylbutanoate nih.gov |
| DCC/EDCI Coupling | Alcohol, DCC or EDCI | Ester | Various alkyl/aryl esters |
| Acid Chloride Formation | SOCl₂ or (COCl)₂ | Acyl Chloride | 4-Cyano-3-phenylbutanoyl chloride |
| Amide Formation (from Acyl Chloride) | Amine (e.g., Ammonia) | Amide | 4-Cyano-3-phenylbutanamide |
Modifications and Substitutions on the Phenyl Ring
Common electrophilic aromatic substitution reactions include:
Nitration: Introducing a nitro group (-NO₂) onto the phenyl ring, typically at the para position, can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group (-NH₂), providing a handle for further functionalization.
Halogenation: Bromination or chlorination can be accomplished using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃. This introduces a halogen atom onto the ring, which can then participate in cross-coupling reactions.
Sulfonation: Reaction with fuming sulfuric acid can install a sulfonic acid group (-SO₃H), which increases the water solubility of the compound.
Friedel-Crafts Reactions: Acylation or alkylation can introduce new carbon-carbon bonds. For instance, Friedel-Crafts acylation with an acyl chloride and a Lewis acid catalyst would add a ketone functionality to the phenyl ring.
Modern cross-coupling reactions, such as the Suzuki or Heck reaction, can also be employed if a suitable handle (like a halogen) is present on the phenyl ring. For example, a bromo-substituted derivative of this compound could be coupled with a boronic acid (Suzuki reaction) to form a biaryl structure. researchgate.net
| Reaction | Reagents | Substituent Added | Typical Position |
| Nitration | HNO₃, H₂SO₄ | -NO₂ | Para |
| Halogenation | Br₂, FeBr₃ | -Br | Para |
| Sulfonation | Fuming H₂SO₄ | -SO₃H | Para |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR | Ortho, Para |
Selective Derivatization for Analytical Enhancement and Purification
Selective derivatization of either the carboxylic acid or the cyano group can be instrumental for improving analytical detection and facilitating purification.
For analytical purposes, especially in techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), derivatization is often used to introduce a chromophore or a fluorophore. This enhances the detection sensitivity by UV-Vis or fluorescence detectors. The carboxylic acid is a common target for such derivatization. Reagents like 2,4-dinitrophenylhydrazine (B122626) can react with the carboxylic acid to form highly colored derivatives. Similarly, fluorescent tags can be attached via esterification or amidation reactions.
Derivatization is also a powerful tool for purification. The acidic nature of the carboxylic acid allows for easy conversion into a salt by treatment with a base (e.g., sodium hydroxide (B78521) or sodium bicarbonate). google.com This salt will have significantly different solubility properties (e.g., water-soluble) compared to the parent acid, allowing for separation from non-acidic impurities through extraction. google.com The pure acid can then be regenerated by acidification. google.com
For purification by crystallization, converting the parent molecule to a crystalline derivative can be advantageous. For instance, forming an ester or an amide might yield a more crystalline solid that is easier to purify by recrystallization than the original compound. researchgate.net While less common for purification, the cyano group could potentially be targeted. However, the reactivity of the carboxylic acid generally provides a more straightforward handle for purification via derivatization. osti.gov
| Purpose | Functional Group Targeted | Derivatization Strategy | Benefit |
| Analytical Enhancement | Carboxylic Acid | Esterification with a UV-active alcohol | Improved HPLC detection |
| Purification | Carboxylic Acid | Salt formation with a base | Separation by extraction |
| Purification | Carboxylic Acid | Formation of a crystalline ester/amide | Facilitates purification by recrystallization |
Advanced Spectroscopic and Chromatographic Characterization Techniques for 4 Cyano 3 Phenylbutanoic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, F NMR) for Structural Confirmation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of 4-Cyano-3-phenylbutanoic acid and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the complete assembly of the molecular structure.
¹H NMR spectroscopy for this compound is expected to reveal characteristic signals for the protons in the molecule. The aromatic protons of the phenyl group would typically appear in the downfield region (δ 7.0-7.5 ppm). The methine proton at the C3 position, being adjacent to the phenyl group, would likely resonate as a multiplet. The methylene (B1212753) protons at the C2 and C4 positions would also exhibit distinct multiplets, with their chemical shifts influenced by the adjacent carboxylic acid and cyano groups, respectively. The acidic proton of the carboxyl group would appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm), although its observation can be dependent on the solvent and concentration. For instance, in the ¹H NMR spectrum of the related U-¹³C-4-phenylbutanoic acid, the aromatic and aliphatic protons show distinct and interpretable signals. rsc.org Similarly, the synthesis of (E)-4-((2-hydroxy-3-methoxybenzylidene)amino)butanoic acid was confirmed using ¹H NMR, where the methylene protons of the butanoic acid moiety were clearly identified. mdpi.com
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. For this compound, distinct signals would be observed for the carboxyl carbon (δ ~170-180 ppm), the carbons of the phenyl ring (δ ~125-145 ppm), the cyano carbon (δ ~115-125 ppm), and the aliphatic carbons (C2, C3, and C4). The specific chemical shifts provide confirmation of the carbon framework and the presence of the key functional groups. The structural confirmation of derivatives such as (R)-4-cyano-3-hydroxybutyric acid ethyl ester has been successfully achieved using ¹³C NMR, demonstrating the technique's utility for this class of compounds. researchgate.net The analysis of purified 2-cyano-2-(hydroxyimino)acetic acid methylester also relies on both ¹H and ¹³C NMR for definitive structural assignment. researchgate.net
¹⁹F NMR becomes a powerful tool when fluorinated derivatives of this compound are synthesized. The ¹⁹F nucleus has a spin of 1/2 and a high gyromagnetic ratio, resulting in high sensitivity and sharp signals. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making it an excellent probe for confirming the incorporation of fluorine atoms and for studying the electronic effects within the molecule. While specific data for fluorinated derivatives of this compound are not prevalent, the principles of ¹⁹F NMR are well-established for the characterization of organofluorine compounds.
Interactive Data Table: Expected NMR Chemical Shift Ranges for this compound Note: These are estimated ranges and can vary based on solvent and other experimental conditions.
| Atom Type | Nucleus | Expected Chemical Shift (ppm) | Multiplicity (Expected) |
| Carboxylic Acid H | ¹H | > 10.0 | Broad Singlet |
| Aromatic H | ¹H | 7.0 - 7.5 | Multiplets |
| Methine H (C3) | ¹H | 3.0 - 3.5 | Multiplet |
| Methylene H (C2) | ¹H | 2.5 - 3.0 | Multiplet |
| Methylene H (C4) | ¹H | 2.7 - 3.2 | Multiplet |
| Carboxylic Acid C | ¹³C | 170 - 180 | Singlet |
| Aromatic C | ¹³C | 125 - 145 | Singlets |
| Cyano C | ¹³C | 115 - 125 | Singlet |
| Methine C (C3) | ¹³C | 35 - 45 | Singlet |
| Methylene C (C2) | ¹³C | 30 - 40 | Singlet |
| Methylene C (C4) | ¹³C | 20 - 30 | Singlet |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and its derivatives, providing direct confirmation of the elemental composition when high-resolution instruments are used. Tandem mass spectrometry (MS/MS) further allows for controlled fragmentation of the molecular ion, yielding structural information based on the resulting fragment ions.
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound. For carboxylic acids, characteristic fragmentation patterns include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45). libretexts.org The presence of the phenyl group often leads to stable benzylic cations or related tropylium (B1234903) ions (m/z 91) through cleavage of the C-C bond adjacent to the ring. The cyano group can also influence fragmentation pathways. For instance, in the mass spectra of N-alkyl-N-perfluoroacyl-α-amino acids, the formation of nitrilium cations is a characteristic fragmentation process. nih.gov
Electrospray ionization (ESI) is a softer ionization technique commonly coupled with liquid chromatography, and for this compound, it would likely produce protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, depending on the mode of operation. The synthesis of (R)-4-cyano-3-hydroxybutyric acid ethyl ester was confirmed using ESI-MS. researchgate.net
MS/MS analysis of a selected precursor ion (e.g., [M+H]⁺) provides further structural detail. By inducing fragmentation through collision-induced dissociation (CID), a unique fragmentation spectrum is generated. The fragmentation of the phenylalkanoic acid backbone would likely involve cleavages at the bonds alpha to the carbonyl group and the phenyl ring. chemguide.co.uklibretexts.org The analysis of these fragment ions allows for the confirmation of the connectivity of the different functional moieties within the molecule.
Interactive Data Table: Predicted Key Mass Spectral Fragments for this compound
| Fragment Description | Proposed Fragment Structure/Loss | Expected m/z (for C₁₁H₁₁NO₂) |
| Molecular Ion | [C₁₁H₁₁NO₂]⁺ | 189 |
| Loss of Hydroxyl Radical | [M - OH]⁺ | 172 |
| Loss of Carboxyl Group | [M - COOH]⁺ | 144 |
| Loss of Cyano and Methylene | [M - CH₂CN]⁺ | 149 |
| Benzylic/Tropylium Ion | [C₇H₇]⁺ | 91 |
| Phenyl fragment | [C₆H₅]⁺ | 77 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that are highly effective for identifying the functional groups present in a molecule. These methods are based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light (in IR spectroscopy) or a laser (in Raman spectroscopy), the molecule absorbs energy at these characteristic frequencies.
For this compound, the IR spectrum would display several key absorption bands confirming its structure. The carboxylic acid functional group gives rise to a very broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1700-1760 cm⁻¹. The cyano group (C≡N) exhibits a characteristic sharp absorption band in the range of 2220-2260 cm⁻¹. The presence of the phenyl group is confirmed by C-H stretching vibrations of the aromatic ring (typically just above 3000 cm⁻¹) and C=C in-ring stretching absorptions in the 1400-1600 cm⁻¹ region. mdpi.com
Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the C=O and C≡N stretches are typically strong and easily identifiable. The aromatic ring vibrations also give rise to strong Raman signals, making it a valuable tool for confirming the presence of the phenyl group. The combined use of IR and Raman spectroscopy allows for a comprehensive identification of all the key functional groups within the molecule. For example, the characterization of ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, a related derivative, was accomplished using both FT-IR and Laser-Raman spectroscopy. mdpi.com
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | IR | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | IR/Raman | 1700 - 1760 | Strong |
| Cyano | C≡N Stretch | IR/Raman | 2220 - 2260 | Medium, Sharp |
| Aromatic Ring | C-H Stretch | IR | 3000 - 3100 | Medium |
| Aromatic Ring | C=C Stretch | IR/Raman | 1400 - 1600 | Medium-Strong |
| Aliphatic Chain | C-H Stretch | IR | 2850 - 2960 | Medium |
X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. This technique is applicable if the compound can be grown as a single crystal of sufficient quality. The crystal diffracts a beam of X-rays in a specific pattern, which can then be mathematically analyzed to generate a detailed model of the electron density and, consequently, the atomic positions within the molecule.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Enantiomeric Excess Assessment
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are premier separation techniques essential for assessing the purity of this compound and for determining its enantiomeric excess (e.e.).
Purity Assessment: Reverse-phase HPLC (RP-HPLC) is a commonly used method for purity analysis. In this technique, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18) and eluted with a polar mobile phase. Impurities with different polarities will have different retention times, allowing for their separation and quantification. The purity of the sample is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. For instance, the purity of (S)-3-Phenylbutyric acid is assessed by HPLC. sigmaaldrich.com GC is also a viable technique, particularly after derivatization of the carboxylic acid to a more volatile ester. GC offers high resolution and is often coupled with a mass spectrometer (GC-MS) for definitive peak identification. The analysis of various phenylalkanoic acids is often performed using GC-MS. nih.govwikipedia.org
Enantiomeric Excess Assessment: Since this compound is chiral, separating its enantiomers is crucial, especially in pharmaceutical contexts. This is achieved using chiral chromatography. In chiral HPLC, this can be done either by using a chiral stationary phase (CSP) or by adding a chiral selector to the mobile phase. Columns with CSPs, such as those based on cyclodextrins or amylose (B160209) derivatives, can directly separate the enantiomers, resulting in two distinct peaks. The enantiomeric excess is then calculated from the relative areas of these peaks. Methods for the enantioseparation of related β-substituted-2-phenylpropionic acids have been developed using HPLC with cyclodextrin-based mobile phase additives. nih.gov Chiral GC columns can also be used for the separation of enantiomers, typically after derivatization. The enantiomeric purity of (R)-3-Phenylbutyric acid, for example, is determined by GC. chemicalbook.com The development of robust HPLC methods is a key aspect of the quality control of chiral drugs, including various phenylpropionic acid derivatives. nih.gov
Interactive Data Table: Chromatographic Methods for Analysis
| Analysis Type | Technique | Typical Stationary Phase | Typical Mobile/Carrier Phase | Detection Method |
| Purity Assessment | HPLC | C18 (Reversed-Phase) | Acetonitrile (B52724)/Water or Methanol (B129727)/Water with acid modifier | UV, MS |
| Purity Assessment | GC | Polysiloxane-based (e.g., 5% phenyl) | Inert gas (e.g., Helium, Nitrogen) | FID, MS |
| Enantiomeric Excess | HPLC | Chiral (e.g., Cyclodextrin, Amylose) | Non-polar (e.g., Hexane (B92381)/Isopropanol) or Polar organic/aqueous | UV, CD, MS |
| Enantiomeric Excess | GC | Chiral (e.g., modified Cyclodextrin) | Inert gas (e.g., Helium, Nitrogen) | FID, MS |
Advanced Separation Methods for Related Cyanotoxins and Butyric Acid Analogs
The analytical methodologies developed for this compound are part of a broader field of separation science dealing with complex organic acids and toxins. Research into related compounds, such as cyanotoxins and other butyric acid analogs, has led to the development of advanced separation methods that could be adapted for the analysis of this compound and its derivatives.
For instance, hydrophilic interaction liquid chromatography (HILIC) has emerged as a powerful technique for the separation of multiple classes of cyanotoxins with differing physicochemical properties in a single run. HILIC is particularly suited for polar compounds that are poorly retained in reversed-phase chromatography. An HILIC-MS/MS method has been successfully developed for the simultaneous analysis of microcystins, saxitoxins, and anatoxins. This approach could be valuable for analyzing polar derivatives of this compound or for profiling complex mixtures containing this compound alongside other polar metabolites.
In the realm of butyric acid analogs, various HPLC methods have been optimized to achieve challenging separations. For example, methods using flow programming have been developed to resolve co-eluting peaks of butyric acid, acetone, and ethanol (B145695) in fermentation broths. These advanced chromatographic strategies, which manipulate flow rates during the analytical run, can enhance resolution and reduce analysis time. Such techniques could be beneficial for optimizing the separation of this compound from structurally similar impurities. The analysis of short-chain fatty acids by GC-MS without derivatization also represents an advancement that simplifies sample preparation. shimadzu.com These developments in separation science provide a rich toolbox of methods that can be applied and tailored for the robust and efficient analysis of this compound and its chemical relatives.
Computational Chemistry and Molecular Modeling Studies of 4 Cyano 3 Phenylbutanoic Acid
Density Functional Theory (DFT) for Electronic Properties and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By applying DFT calculations to 4-Cyano-3-phenylbutanoic acid, a wealth of information regarding its electronic properties and reactivity can be elucidated. Such studies would typically involve geometry optimization of the molecule to find its lowest energy conformation, followed by the calculation of various electronic descriptors.
Detailed research findings from DFT studies on analogous compounds, such as those containing cyano and phenyl groups, have demonstrated the utility of this approach. For instance, studies on related cyano-aromatic molecules have successfully used DFT to calculate key electronic parameters. eujournal.org Applying these methods to this compound would likely involve the B3LYP functional with a basis set like 6-31G(d,p) or larger for accurate predictions. eujournal.orgresearchgate.net
Key electronic properties that would be determined include:
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the cyano group and the aromatic phenyl ring would significantly influence this gap.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, highlighting electrophilic and nucleophilic sites. For this compound, negative potential would be expected around the oxygen atoms of the carboxylic acid and the nitrogen of the cyano group, indicating sites susceptible to electrophilic attack. Positive potential would likely be found around the acidic hydrogen.
Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -7.0 eV | Energy of the outermost electron orbital; relates to ionization potential. |
| LUMO Energy | -1.5 eV | Energy of the lowest empty orbital; relates to electron affinity. |
| HOMO-LUMO Gap | 5.5 eV | Indicates chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
| Electronegativity (χ) | 4.25 eV | Tendency to attract electrons. |
| Chemical Hardness (η) | 2.75 eV | Resistance to change in electron distribution. |
Note: The values in this table are illustrative examples of the type of data that would be generated from a DFT study and are not based on published experimental or computational results for this specific molecule.
Conformational Analysis and Stereochemical Prediction
The flexibility of the butanoic acid chain in this compound allows for multiple conformations. A thorough conformational analysis is essential to identify the most stable three-dimensional structures, which in turn govern the molecule's physical properties and biological interactions. nih.gov
Computational methods, particularly DFT and molecular mechanics, are employed to perform a systematic search of the conformational space. nih.gov This involves rotating the single bonds in the molecule and calculating the potential energy of each resulting conformer. The results would be a potential energy surface, from which the global minimum and other low-energy conformers can be identified. mdpi.com
For this compound, the key dihedral angles to consider would be those around the C2-C3 and C3-C4 bonds. The analysis would reveal how the bulky phenyl group and the cyano group influence the orientation of the carboxylic acid function. The presence of a chiral center at C3 means that the conformational preferences of the (R) and (S) enantiomers could also be investigated.
Table 2: Illustrative Low-Energy Conformers of this compound
| Conformer | Dihedral Angle (C2-C3-C4-CN) | Relative Energy (kcal/mol) | Predicted Population (%) |
| 1 (Global Minimum) | 60° (gauche) | 0.00 | 65 |
| 2 | 180° (anti) | 1.20 | 25 |
| 3 | -60° (gauche) | 1.80 | 10 |
Note: This table presents a hypothetical outcome of a conformational analysis study to illustrate the type of data generated. The values are not based on published results.
In Silico Modeling of Reaction Mechanisms and Transition States
Computational chemistry provides a powerful tool for investigating the mechanisms of chemical reactions at a molecular level. For this compound, this could involve studying its synthesis or its reactions, such as the hydrolysis of the nitrile group or esterification of the carboxylic acid.
By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. DFT calculations are commonly used to determine the geometries and energies of these species. Identifying the transition state, which is the highest energy point along the reaction coordinate, allows for the calculation of the activation energy, providing a measure of the reaction rate. mdpi.com
For example, a study on the mechanism of a reaction involving this compound would provide:
The optimized 3D structures of the transition states.
The activation energy barrier, which determines the feasibility of the reaction.
Insight into the bond-making and bond-breaking processes.
Molecular Dynamics Simulations for Solvent and Intermolecular Interactions
Molecular Dynamics (MD) simulations can model the behavior of this compound in a condensed phase, such as in a solvent or interacting with other molecules. mdpi.com An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. nih.govrsc.org
An MD simulation of this compound in an aqueous solution would provide detailed information about:
Solvation Shell Structure: How water molecules arrange themselves around the solute molecule, particularly around the polar carboxylic acid and cyano groups.
Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the molecule and water, or between molecules themselves in a more concentrated solution.
Conformational Dynamics: How the molecule samples different conformations in solution, which can differ from the gas phase due to solvent effects.
Analysis of the simulation trajectory can yield radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.
Table 3: Hypothetical Radial Distribution Function Peak Distances for this compound in Water
| Atom Pair | First Peak Distance (Å) | Interpretation |
| Carboxylic O ... Water H | 1.8 | Strong hydrogen bonding to the carbonyl oxygen. |
| Carboxylic H ... Water O | 1.7 | Strong hydrogen bonding from the acidic proton. |
| Cyano N ... Water H | 2.0 | Hydrogen bonding to the nitrile nitrogen. |
Note: The data in this table is illustrative of the output from an MD simulation and is not derived from actual simulations of this molecule.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra or for identifying the molecule.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and their corresponding intensities. By comparing the computed IR spectrum with an experimental one, a detailed assignment of the vibrational modes can be made. For this compound, characteristic peaks for the C=O stretch of the acid, the O-H stretch, the C≡N stretch of the nitrile, and the aromatic C-H bends would be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These predictions can aid in the structural elucidation of the molecule and its conformers.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. This would provide information about the wavelengths of light the molecule absorbs, which is related to its electronic structure.
Role of 4 Cyano 3 Phenylbutanoic Acid As a Chiral Synthon in Complex Molecule Synthesis
Precursor in the Synthesis of Optically Active Aminobutyric Acids and Lactams
The inherent chirality of 4-Cyano-3-phenylbutanoic acid allows it to serve as a foundational building block for the synthesis of enantiomerically pure γ-aminobutyric acid (GABA) analogs and corresponding lactams, which are crucial components of many pharmaceuticals.
The primary route to optically active 4-amino-3-phenylbutanoic acid from its cyano precursor involves the stereoselective reduction of the nitrile group. google.comnbinno.com Catalytic asymmetric hydrogenation is a key technology in this transformation, where the choice of a chiral catalyst and reaction conditions dictates the stereochemical outcome. wikipedia.orgresearchgate.netelsevierpure.com This method is advantageous as it can directly yield the desired enantiomer with high purity.
Furthermore, the synthesis of (R)-3-Amino-4-phenylbutyric acid has been achieved from L-aspartic acid through a process involving a Friedel-Crafts acylation that preserves the chirality at the α-carbon. nih.gov While not starting from this compound, this highlights the importance of chiral precursors in accessing these valuable molecules.
The resulting chiral aminobutyric acids are direct precursors to a range of biologically active compounds. For instance, they are key intermediates in the synthesis of nootropic agents and GABA receptor agonists used in the treatment of anxiety and for cognitive enhancement. nbinno.com
The intramolecular cyclization of 4-amino-3-phenylbutanoic acid derivatives leads to the formation of chiral β-phenyl-γ-lactams. researchgate.netnih.govnih.gov This cyclization can be promoted under various conditions, often involving activation of the carboxylic acid moiety followed by nucleophilic attack by the amino group. The resulting lactams are themselves important structural motifs in medicinal chemistry.
| Starting Material | Product | Key Transformation |
| This compound | Optically active 4-amino-3-phenylbutanoic acid | Asymmetric reduction of the nitrile |
| 4-Amino-3-phenylbutanoic acid derivative | Chiral β-phenyl-γ-lactam | Intramolecular cyclization |
Building Block for Heterocyclic Compounds
The bifunctional nature of this compound, possessing both a nitrile and a carboxylic acid, allows for its use as a versatile building block in the construction of various heterocyclic systems. The nitrile can be transformed into an amine, which can then participate in cyclization reactions with the carboxylic acid or its derivatives to form nitrogen-containing rings.
Substituted pyrrolidines, a common scaffold in many natural products and pharmaceuticals, can be synthesized in a diastereoselective manner using strategies that could be adapted for derivatives of this compound. nih.govnih.gov For example, multicomponent reactions have been developed for the diastereoselective synthesis of highly substituted pyrrolidines. nih.gov
Similarly, functionalized piperidines, another important class of N-heterocycles, can be accessed through various synthetic routes. researchgate.netwhiterose.ac.uknih.gov These methods often involve the formation of the piperidine (B6355638) ring through intramolecular cyclization of a linear precursor containing an amino group and a suitable electrophilic or nucleophilic partner. The carbon skeleton of this compound provides a suitable framework for the generation of such precursors.
The synthesis of these heterocyclic compounds often relies on creating the necessary functional groups from the initial nitrile and carboxylic acid moieties of this compound, followed by a ring-closing step. The stereocenter present in the starting material can be used to control the stereochemistry of the final heterocyclic product.
Integration into Diverse Molecular Scaffolds and Advanced Intermediates
The chemical handles present in this compound facilitate its incorporation into a wide array of more complex molecular architectures and advanced intermediates for organic synthesis. nih.gov
The phenyl group can be modified through aromatic substitution reactions, while the carboxylic acid and the nitrile-derived amine provide points for further functionalization and chain extension. This allows for the construction of diverse molecular scaffolds with potential applications in drug discovery and materials science.
For example, derivatives of 4-amino-3-phenylbutanoic acid serve as key intermediates in the synthesis of high-purity pharmaceutical compounds. nbinno.com The ability to introduce chirality early in a synthetic sequence using this compound is a significant advantage in the total synthesis of complex natural products and their analogs.
The development of methods for the preparation of 4-amino-3-phenylbutyric acid, such as the one starting from benzaldehyde (B42025) and ethyl acetoacetate, underscores the industrial relevance of this structural motif. google.com The resulting 3-phenylglutaric acid can be further elaborated, demonstrating the versatility of the underlying carbon framework. google.com
In essence, this compound acts as a chiral linchpin, allowing for the controlled and stereoselective assembly of intricate molecular structures.
Emerging Research Trends and Future Perspectives in 4 Cyano 3 Phenylbutanoic Acid Research
Development of Novel Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of 4-Cyano-3-phenylbutanoic acid and related compounds to minimize environmental impact. A primary focus is the use of biocatalysis, which employs enzymes to carry out chemical transformations under mild, aqueous conditions. researchgate.net
Biocatalytic Hydrolysis: A key trend is the use of nitrile-hydrolyzing enzymes for the conversion of nitriles to carboxylic acids. researchgate.net This approach avoids the harsh acidic or basic conditions, high temperatures, and use of toxic reagents often associated with traditional chemical hydrolysis. Two main enzymatic pathways are utilized:
Nitrilases: These enzymes convert the nitrile group directly into a carboxylic acid in a single step by adding two water molecules. researchgate.netresearchgate.net
Nitrile Hydratases and Amidases: This is a two-step cascade where a nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed by an amidase to the final carboxylic acid. researchgate.netresearchgate.netthieme-connect.de
The use of whole-cell biocatalysts, often from bacteria such as Rhodococcus, is common and offers advantages like high resistance to organic solvents and toxic substrates. researchgate.net These enzymatic methods are highly selective, often stereoselective, which is crucial for producing specific enantiomers of chiral molecules like this compound. researchgate.netsemanticscholar.org Research is focused on discovering and engineering new enzymes with improved substrate scope and enantioselectivity from diverse microbial sources. semanticscholar.org
Other Green Approaches: Beyond biocatalysis, research explores the use of recyclable solid catalysts and environmentally benign oxidants like hydrogen peroxide. sciencenet.cn For instance, tin-doped zeolite beta has been shown to be an effective, reusable catalyst for certain oxidation reactions using H2O2, avoiding chlorinated solvents. sciencenet.cn Such principles are being adapted for various steps in the synthesis of complex molecules.
Table 1: Comparison of Synthetic Approaches
| Parameter | Conventional Chemical Synthesis | Green Chemistry (Biocatalytic) Approach |
|---|---|---|
| Reagents | Strong acids/bases, potentially toxic metal cyanides. | Enzymes (Nitrilase, Nitrile Hydratase/Amidase). researchgate.net |
| Solvents | Often requires organic solvents. | Primarily water. rsc.org |
| Conditions | High temperatures and pressures may be required. | Mild conditions (room temperature, neutral pH). researchgate.net |
| Byproducts | Formation of salts and other waste products. rsc.org | Ammonia (B1221849) is a common byproduct; fewer side products. researchgate.net |
| Selectivity | May require protecting groups; can have low chemo- and regioselectivity. | High chemo-, regio-, and enantioselectivity. researchgate.net |
Application of Machine Learning and AI in Synthetic Route Design
Identify diverse and unconventional reaction pathways. chemical.ai
Predict the feasibility and potential yield of synthetic steps.
Reduce the number of synthesis steps by 20% to 70% in some cases. chemical.ai
Assess routes based on factors like cost, safety, and environmental impact. chemcopilot.com
Table 2: Examples of AI Platforms for Synthetic Design
| Platform/Technology | Core Functionality | Key Features |
|---|---|---|
| ChemAIRS® | AI-powered retrosynthesis. chemical.aichemical.ai | Generates diverse routes, integrates building block data to shorten routes, predicts impurities. chemical.aichemical.ai |
| IBM RXN for Chemistry | Reaction prediction and retrosynthesis. chemcopilot.com | Uses neural transformer models; integrates with robotic labs for automated synthesis. chemcopilot.com |
| ReTReK | Data-driven CASP integrated with rule-based techniques. acs.org | Uses a graph convolutional network (GCN) and path-searching algorithms; incorporates chemist's knowledge. acs.orgnih.gov |
| Transfer Learning Models | Improves prediction accuracy on small datasets. nih.gov | A model is pre-trained on a large dataset before being fine-tuned on a specific, smaller dataset, improving predictive power. nih.gov |
Exploration of Advanced Catalytic Systems
The synthesis of this compound involves key bond formations that can be optimized through advanced catalysis. The focus is on developing catalysts that are highly efficient, selective (especially enantioselective), and reusable. numberanalytics.com
Asymmetric Catalysis: Since this compound is a chiral compound, achieving high enantioselectivity is critical. Asymmetric catalysis, which uses a chiral catalyst to produce a specific enantiomer from a prochiral substrate, is the preferred method. diva-portal.org
Transition Metal Catalysis: Complexes of metals like rhodium, palladium, ruthenium, and copper with chiral ligands are widely used. numberanalytics.com For the synthesis of chiral nitriles, asymmetric hydrocyanation of alkenes is a key reaction, and significant progress has been made using copper and rhodium catalysts to achieve this transformation with high enantioselectivity. researchgate.netresearchgate.netchemrxiv.org
Organocatalysis: The use of small, metal-free organic molecules as catalysts is a rapidly growing area. numberanalytics.com For reactions like the Michael addition, which could be used to construct the carbon skeleton of this compound, chiral organocatalysts can provide high enantioselectivity under mild conditions. nih.gov
Heterogeneous and Supported Catalysts: To improve sustainability and reduce costs, there is a strong trend toward using heterogeneous catalysts. These catalysts are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), allowing for easy separation and recycling. google.com Examples include:
Supported Nanoparticles: Silver nanoparticles supported on hydroxyapatite (B223615) have been shown to be highly efficient and reusable for the hydration of nitriles to amides. rsc.org
Supported Metal Oxides: Ruthenium hydroxide (B78521) supported on alumina (B75360) is an effective heterogeneous catalyst for converting amines to nitriles. organic-chemistry.org Ceria-supported catalysts have also been explored for nitrile hydration. acs.org
Table 3: Comparison of Advanced Catalytic Systems
| Catalyst Type | Examples | Advantages | Application Relevance |
|---|---|---|---|
| Transition Metal Complexes | Rh-BINAP, Cu-DuPhos, Pd-complexes. numberanalytics.com | High activity and enantioselectivity for a wide range of reactions. numberanalytics.com | Asymmetric hydrocyanation and C-C bond formation. researchgate.net |
| Organocatalysts | Proline derivatives, Cinchona alkaloids. numberanalytics.com | Metal-free, environmentally sustainable, low cost, stable to air and moisture. numberanalytics.com | Enantioselective Michael additions. nih.gov |
| Biocatalysts | Nitrilases, Lipases, Dehydrogenases. thieme-connect.denumberanalytics.com | Extremely high selectivity, mild aqueous conditions, biodegradable. researchgate.netnumberanalytics.com | Enantioselective hydrolysis of the nitrile group. researchgate.net |
| Supported Heterogeneous Catalysts | Ag/HAP, Ru/Al2O3, Ce-based oxides. rsc.orgorganic-chemistry.orgacs.org | Easy to separate from the reaction mixture, reusable, improved stability. rsc.org | Nitrile hydration and other synthetic steps. rsc.orgacs.org |
Potential for Derivatization into High-Value Chemical Intermediates
This compound is a valuable building block primarily because its functional groups—a nitrile and a carboxylic acid—can be readily converted into other functionalities. Its most significant application is as a key intermediate in the synthesis of γ-aminobutyric acid (GABA) analogues, which have significant pharmaceutical value. nih.gov
Synthesis of Pharmaceutical Compounds: The derivatization of this compound is central to the production of several drugs:
Phenibut (β-Phenyl-GABA): This compound is used as an anxiolytic and nootropic drug. nih.gov Its synthesis from this compound involves the reduction of the nitrile group (-CN) to a primary amine (-CH₂NH₂). This transformation is typically achieved through catalytic hydrogenation, for example, using Raney Nickel as a catalyst. chemicalbook.com
Baclofen: This drug is a muscle relaxant used to treat spasticity. nih.govbrieflands.com It is the p-chloro derivative of Phenibut. The synthesis of Baclofen can proceed through an intermediate structurally similar to this compound, specifically 3-(4-chlorophenyl)-4-nitrobutanoic acid, where the nitro group serves as a precursor to the amine. nih.govbrieflands.com The core structure provided by this compound is crucial for accessing these types of therapeutic agents.
The ability to create a chiral center at the C-3 position via asymmetric synthesis makes this intermediate particularly valuable, as the biological activity of drugs like Baclofen and Phenibut often resides in a single enantiomer. nih.gov Current research focuses on developing more efficient and stereoselective flow processes for the synthesis of these GABA analogues from their precursors. nih.gov
Table 4: High-Value Derivatives of this compound
| Derivative Name | Chemical Structure Modification | Primary Application |
|---|---|---|
| Phenibut (β-Phenyl-GABA) | Reduction of the nitrile group to a primary amine. | Anxiolytic, nootropic, treatment for anxiety and insomnia. nih.gov |
| Baclofen | Introduction of a chlorine atom at the para-position of the phenyl ring and reduction of the nitrile/nitro group to an amine. | Skeletal muscle relaxant for spasticity. nih.govsphinxsai.com |
| Other GABA Analogues | Modification of the phenyl ring (e.g., fluorination) and conversion of the nitrile/acid groups. | Potential therapeutic agents acting as GABAB receptor agonists. nih.govnih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Cyano-3-phenylbutanoic acid, and how can reaction conditions be optimized to improve yield?
- The synthesis of structurally related aryl-substituted butanoic acids (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) often involves Friedel-Crafts acylation or nucleophilic substitution on pre-functionalized phenyl rings, followed by oxidation or hydrolysis steps to introduce the carboxylic acid group . For cyano-substituted analogs, nitrile group introduction via cyanation reagents (e.g., KCN/CuCN) or substitution reactions may be critical. Optimization may require temperature control (e.g., reflux in THF) and catalysts like palladium for cross-coupling reactions. Purity can be enhanced via recrystallization or column chromatography .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common ambiguities?
- 1H/13C NMR : The cyano group’s electron-withdrawing effect deshields adjacent protons, causing downfield shifts. For example, the phenyl ring protons may show splitting patterns indicative of substituent positions.
- IR Spectroscopy : A sharp peak near ~2240 cm⁻¹ confirms the nitrile group, while the carboxylic acid O-H stretch appears broadly at ~2500-3300 cm⁻¹.
- Mass Spectrometry : High-resolution MS can differentiate between molecular ion peaks and fragmentation products, particularly distinguishing the nitrile moiety from isomeric structures. Contradictions in data (e.g., unexpected splitting in NMR) may arise from rotational isomers or impurities; repeating measurements under controlled conditions (e.g., deuterated solvents) is advised .
Q. What safety and handling protocols are recommended for this compound in laboratory settings?
- Based on safety data for analogous compounds (e.g., 4-Phenylbutyric acid), handle with nitrile gloves and lab coats. Avoid inhalation of fine powders; use fume hoods during synthesis. Storage should be at 0–6°C in airtight containers to prevent degradation, particularly for moisture-sensitive intermediates .
Advanced Research Questions
Q. How can computational modeling (e.g., QSPR, DFT) predict the physicochemical properties or reactivity of this compound?
- Quantum chemical calculations (e.g., density functional theory) can model electron distribution, acidity (pKa), and reaction pathways. For instance, the cyano group’s electron-withdrawing nature lowers the carboxylic acid’s pKa compared to non-cyano analogs. QSPR models may correlate substituent effects with solubility or logP values, aiding drug design .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives, such as inconsistent enzyme inhibition results?
- Methodological variables (e.g., assay buffer pH, enzyme source purity) must be standardized. For example, the compound’s ionization state (dependent on pH) affects binding to target proteins. Use orthogonal assays (e.g., SPR, fluorescence polarization) to confirm activity. Structural analogs (e.g., fluorophenyl or amino-substituted derivatives) can clarify structure-activity relationships .
Q. How can structural modifications of this compound enhance its utility in medicinal chemistry, such as improving metabolic stability or target selectivity?
- Bioisosteric Replacement : Substitute the cyano group with trifluoromethyl or tetrazole to modulate electronic effects without altering steric bulk.
- Prodrug Design : Esterify the carboxylic acid to improve cell permeability, with enzymatic cleavage releasing the active form in vivo.
- Stereochemical Optimization : Chiral resolution of racemic mixtures (if applicable) may reveal enantiomer-specific activity, as seen in related compounds like 3-((Fmoc-amino)phenyl)butanoic acids .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
